molecular formula C9H8BrNO4 B11938762 3-Bromo-3-(3-nitrophenyl)propanoic acid CAS No. 5411-60-9

3-Bromo-3-(3-nitrophenyl)propanoic acid

Cat. No.: B11938762
CAS No.: 5411-60-9
M. Wt: 274.07 g/mol
InChI Key: DEKRYHWYJDKPOF-UHFFFAOYSA-N
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Description

3-Bromo-3-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrNO4 It is a brominated derivative of propanoic acid, featuring a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3-(3-nitrophenyl)propanoic acid typically involves the bromination of 3-(3-nitrophenyl)propanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity of the final product. The process may include steps for purification, such as recrystallization or chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-(3-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-3-(4-nitrophenyl)propanoic acid
  • 3-Bromo-3-(3-methoxyphenyl)propanoic acid
  • 3-Bromo-3-(3-hydroxyphenyl)propanoic acid

Uniqueness

3-Bromo-3-(3-nitrophenyl)propanoic acid is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .

Properties

CAS No.

5411-60-9

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

3-bromo-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8BrNO4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5H2,(H,12,13)

InChI Key

DEKRYHWYJDKPOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)Br

Origin of Product

United States

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